molecular formula C17H14Br2N2O2 B2663377 4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 687580-23-0

4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2663377
CAS No.: 687580-23-0
M. Wt: 438.119
InChI Key: AIJYBEKAHPPDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated tricyclic heterocycle featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core substituted with a 4-bromophenyl group at position 10 and a methyl group at position 7. Its molecular formula is C₁₁H₁₁Br₂N₂O₂, with a molecular weight of 283.12 g/mol (CAS: 896704-20-4) . The structure includes a fused oxazole and diazepine-like ring system, with bromine atoms contributing to its electronic and steric properties. It is primarily utilized in pharmaceutical research as a synthetic intermediate or bioactive scaffold, though specific applications remain under investigation.

Properties

IUPAC Name

4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2N2O2/c1-17-9-14(13-8-11(19)4-7-15(13)23-17)20-16(22)21(17)12-5-2-10(18)3-6-12/h2-8,14H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJYBEKAHPPDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, including electrophilic aromatic substitution and cyclization reactions. The starting materials often include brominated aromatic compounds and nitrogen-containing heterocycles. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • The compound has been studied for its potential as an anticancer agent. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit tumor growth. For instance, studies have shown that modifications in similar compounds can lead to increased cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound exhibits antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
  • Neurological Applications :
    • There is emerging evidence that compounds with similar structural features may possess neuroprotective effects or anticonvulsant properties. Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems and provide protection against neurotoxic agents .

Case Study 1: Anticancer Synergy

A study involving the combination of this compound with conventional chemotherapeutics demonstrated enhanced cytotoxic effects in vitro against breast and ovarian cancer cell lines. The results indicated a significant reduction in cell viability when treated with both agents compared to single-agent treatments alone .

Case Study 2: Antimicrobial Efficacy

In a series of experiments testing the antimicrobial properties of structurally related compounds, one study found that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the molecular structure can optimize antimicrobial effectiveness .

Data Tables

Application AreaObserved EffectReference
AnticancerEnhanced cytotoxicity
AntimicrobialEffective against various pathogens
NeurologicalPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, focusing on substituents, molecular properties, and synthesis methodologies:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 4-Br (C4), 4-BrPh (C10), Me (C9) C₁₁H₁₁Br₂N₂O₂ 283.12 Dual bromine substitution enhances halogen bonding potential.
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 2,5-F₂Ph (C10), Me (C9) C₁₃H₁₂F₂N₂O₂ 278.25 Fluorine substituents improve metabolic stability and lipophilicity.
4-Bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 4-ClPh (C10), 6-OCH₃, 4-Br (C4), Me (C9) C₁₂H₁₁BrClN₂O₃ 354.6 Methoxy group increases polarity; Cl/Br synergize in halogen interactions.
13-Acetyl-9-methyl-4-bromo-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one Acetyl (C13), Ph (C10), 4-Br (C4), Me (C9) C₁₄H₁₃BrN₂O₃ 337.17 Acetyl group enhances electrophilicity for nucleophilic reactions.

Key Findings:

Substituent Effects :

  • Halogen Substituents : Bromine and chlorine atoms in positions 4 and 10 (e.g., ) increase molecular polarizability, enhancing binding to aromatic pockets in biological targets. Fluorine analogs () exhibit lower steric hindrance and higher metabolic stability due to C-F bond strength.
  • Methoxy vs. Acetyl Groups : The methoxy group in improves water solubility, whereas the acetyl group in introduces a reactive ketone for further derivatization.

Synthetic Methodologies: Multi-Component Reactions: Compounds like are synthesized via one-pot condensation of acetophenones, aldehydes, and urea using sulfamic acid as a catalyst, highlighting a scalable route for tricyclic heterocycles. Bromination/Acetylation: The target compound () and its acetylated analog () require selective bromination (e.g., NBS) and Friedel-Crafts acetylation, respectively, under inert conditions .

Structural Analysis :

  • NMR Profiling : Comparative NMR studies (e.g., ) reveal conserved chemical shifts in the tricyclic core, with variations in regions adjacent to substituents (e.g., 4-Br in vs. 6-OCH₃ in ).
  • Graph-Based Similarity : Computational methods () classify these compounds as "structurally analogous" due to shared tricyclic backbones, though substituent diversity impacts biochemical activity.

Biological Activity

The compound 4-bromo-10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its biological activity based on existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Bromine Substituents : The presence of bromine atoms suggests potential antimicrobial and anticancer activities due to the known effects of halogenated compounds.
  • Oxa and Diaza Rings : The incorporation of oxygen and nitrogen heteroatoms can enhance biological activity by influencing pharmacokinetics and receptor interactions.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. The presence of bromine in this compound may contribute to its effectiveness against various pathogens. A study highlighted the efficacy of halogenated sulfonamides against multidrug-resistant (MDR) pathogens, suggesting that similar strategies could be applied to derivatives of this compound .

Anticancer Potential

The structure's complexity and the presence of multiple functional groups suggest potential anticancer activity. Compounds with similar frameworks have been shown to induce apoptosis in cancer cells. For instance, bisantrene analogs have demonstrated cytotoxic effects against various cancer cell lines . The unique arrangement of the diaza and oxa groups may facilitate interaction with DNA or other cellular targets involved in tumor proliferation.

Inhibition of Enzymatic Activity

Inhibitors targeting specific enzymes are crucial in drug design. The optimization of compounds with similar structures has been explored for their ability to inhibit polyketide synthase enzymes, which are vital for the biosynthesis of various natural products with therapeutic benefits . This compound could potentially serve as a lead for developing new inhibitors against such enzymes.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study investigated a series of brominated compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with multiple bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.
  • Case Study on Anticancer Activity :
    Research focused on a related class of diaza compounds demonstrated significant cytotoxicity in vitro against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis Techniques : Advanced synthetic methods have been developed to create derivatives with improved solubility and bioavailability.
  • Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is essential for optimizing therapeutic efficacy. Research has shown that modifying substituents can significantly alter the pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.